[3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride
Overview
Description
[3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride: is a chemical compound with the molecular formula C5H11NO2.ClH and a molecular weight of 153.60 g/mol . This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of two hydroxymethyl groups attached to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride typically involves the reaction of azetidine with formaldehyde under acidic conditions to introduce the hydroxymethyl groups. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents such as methanol or ethanol.
Catalyst: Acidic catalysts like hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Quality control measures: to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding azetidine derivative with reduced hydroxymethyl groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Reduced azetidine derivatives.
Substitution products: Functionalized azetidine derivatives.
Scientific Research Applications
Chemistry:
Building block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Biochemical studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical intermediate: Used in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Polymer chemistry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The azetidine ring’s strain-driven reactivity also plays a role in its mechanism of action, enabling it to undergo various chemical transformations under appropriate conditions .
Comparison with Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness:
Ring strain: The four-membered azetidine ring has moderate ring strain, making it more stable than aziridine but more reactive than pyrrolidine.
Functional groups: The presence of two hydroxymethyl groups provides unique reactivity and potential for further functionalization.
Properties
IUPAC Name |
[3-(hydroxymethyl)azetidin-3-yl]methanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-5(4-8)1-6-2-5;/h6-8H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDCMGOCXRNOON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)CO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016232-92-0 | |
Record name | [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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